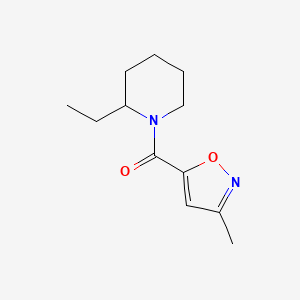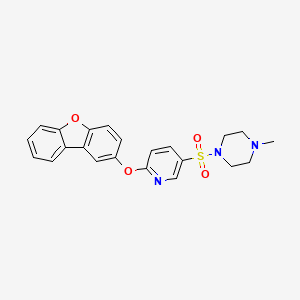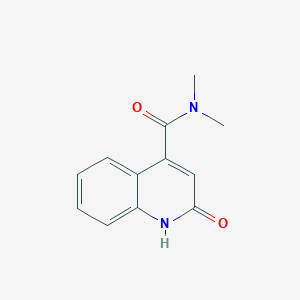
4-(3,4-Dimethylbenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylbenzoyl)morpholine is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethylbenzoyl)morpholine is based on its ability to interact with biomolecules and undergo a photochemical reaction upon exposure to light. The compound absorbs light at a specific wavelength, which causes it to enter an excited state. In this state, it can interact with nearby molecules and transfer energy or electrons, leading to the formation of reactive species such as singlet oxygen and free radicals. These reactive species can then react with biomolecules and cause damage or destruction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-Dimethylbenzoyl)morpholine depend on its concentration, exposure time, and the type of biomolecule it interacts with. In general, this compound has been found to induce oxidative stress and damage to cells and tissues. It can also cause changes in the expression of genes and proteins, leading to altered cellular functions and signaling pathways. However, the exact effects depend on the specific experimental conditions and the type of cells or organisms used.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,4-Dimethylbenzoyl)morpholine in lab experiments is its high sensitivity and selectivity for biomolecules. It can detect low concentrations of target molecules and provide real-time information about their localization and dynamics. Additionally, this compound can be easily incorporated into various experimental systems, including cells, tissues, and organisms. However, one of the limitations of using this compound is its potential toxicity and phototoxicity, which can affect the accuracy and reproducibility of the results. Therefore, careful controls and optimization of the experimental conditions are necessary.
Zukünftige Richtungen
There are several future directions for the use of 4-(3,4-Dimethylbenzoyl)morpholine in scientific research. One of the areas of interest is the development of new fluorescent probes with improved sensitivity, selectivity, and photostability. Another direction is the application of this compound in the field of optogenetics, which involves the use of light to control cellular functions and signaling pathways. Additionally, the potential use of this compound in the development of new materials and devices, such as biosensors and photovoltaic cells, is also an area of interest.
Conclusion:
In conclusion, 4-(3,4-Dimethylbenzoyl)morpholine is a versatile compound that has found various applications in scientific research. Its unique properties and potential for selective biomolecule detection and photochemical reactions have made it a valuable tool in many fields. However, its potential toxicity and phototoxicity require careful consideration and optimization of experimental conditions. The future directions of this compound are promising, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 4-(3,4-Dimethylbenzoyl)morpholine is a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine. The reaction takes place in the presence of a base and a solvent. The product is then purified using various techniques such as recrystallization, chromatography, and distillation. The yield of the product is typically high, and the purity can be easily controlled.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylbenzoyl)morpholine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug that selectively destroys cancer cells. Additionally, this compound has been used in the synthesis of various organic compounds and materials, including liquid crystals, polymers, and dendrimers.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMFPONENJIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)


![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)
![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)

![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)